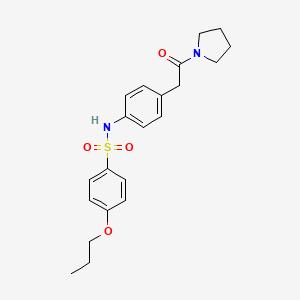

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide

Description

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a 4-propoxy substituent on the aromatic ring and an N-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl group. The compound’s structure combines a sulfonamide core with a pyrrolidine-containing side chain, which may influence its physicochemical properties and biological interactions. The propoxy group contributes to lipophilicity, while the sulfonamide moiety enhances solubility and binding affinity to targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-2-15-27-19-9-11-20(12-10-19)28(25,26)22-18-7-5-17(6-8-18)16-21(24)23-13-3-4-14-23/h5-12,22H,2-4,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWHXYRTMMPPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidinyl group One common approach is the reaction of a suitable amine with a carboxylic acid derivative to form the pyrrolidinyl ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

Medicine: The compound may have potential as a drug candidate for treating various diseases, given its unique structure and reactivity.

Industry: It can be utilized in the development of new materials, catalysts, or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Pyrrolidine vs. Piperazine Heterocycles

- The target compound’s pyrrolidine (5-membered ring) offers fewer hydrogen-bonding opportunities compared to the piperazine (6-membered, two N atoms) in . Piperazine’s additional nitrogen may enhance solubility or target binding but increases molecular weight.

- Pyrrolidine’s compact structure may improve membrane permeability due to lower polar surface area (~85 vs. 94.6 Ų in ).

Substituent Effects

- The 4-propoxy group in the target compound is less lipophilic than the 4-methylsulfanyl group in (LogP ~3.2 vs. 4.6), suggesting better aqueous solubility.

- The pyrazolo-pyrimidine core in introduces a bicyclic system with fluorinated aromatic groups, likely enhancing target affinity but increasing molecular weight (589.1 vs. ~389) and reducing bioavailability.

Rotational Flexibility

- The target compound’s 5 rotatable bonds (vs.

Pharmacokinetic Implications

Biological Activity

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H24N2O4S

- Molecular Weight : 368.46 g/mol

- CAS Number : Not explicitly provided in the search results.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors, including pyrrolidine derivatives and sulfonamide functionalities. The synthesis pathway typically includes:

- Formation of the pyrrolidine ring.

- Introduction of the 2-oxo group.

- Coupling with a phenyl moiety.

- Final sulfonamide formation.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study on related pyrrolidine derivatives showed significant anticonvulsant activity in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . These findings suggest that the compound may also possess similar therapeutic potential.

The proposed mechanism of action for these compounds often involves modulation of neurotransmitter systems, particularly through interaction with GABAergic pathways or inhibition of excitatory neurotransmitter release. This modulation can lead to increased seizure threshold and reduced seizure frequency.

Case Studies

- Anticonvulsant Screening : In a study involving 22 new pyrrolidine derivatives, several compounds were tested for their efficacy against seizures using standard models. The results indicated that modifications in the structure significantly influenced their activity profiles, highlighting the importance of chemical structure in determining biological effects .

- Receptor Interaction : Another relevant study focused on high-affinity ligands for melanin-concentrating hormone receptor 1 (MCHr1), which demonstrated that certain pyrrolidine derivatives could inhibit receptor-mediated calcium release effectively . This suggests potential applications in managing metabolic disorders or obesity-related conditions.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-propoxybenzenesulfonamide?

Synthesis optimization requires precise control of reaction conditions. Solvent choice (e.g., ethanol or DMSO), temperature (60–100°C), and catalysts (e.g., triethylamine) significantly impact yield and purity. Multi-step reactions often involve coupling sulfonamide precursors with pyrrolidinone derivatives under anhydrous conditions. Column chromatography and recrystallization are critical for purification .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required). Infrared (IR) spectroscopy identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. How can researchers screen this compound for initial biological activity?

Begin with in vitro enzyme inhibition assays (e.g., phosphodiesterase PDE2, referenced in structurally similar sulfonamides) and cell-based models (e.g., cancer cell lines like MCF-7 or HEK293). Use dose-response curves (IC₅₀ values) and compare to controls like DA-8159, a known PDE2 inhibitor .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding interactions with PDE2’s catalytic domain. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd). Mutagenesis studies on PDE2 active-site residues (e.g., His95, Asp318) validate critical interactions .

Q. How can crystallographic data resolve structural ambiguities in this sulfonamide derivative?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the sulfonamide group’s tetrahedral geometry and pyrrolidinone ring puckering can be confirmed. Compare to databases (CCDC) for analogous structures like N-(4-methoxyphenyl)benzenesulfonamide .

Q. How should researchers address contradictory solubility and bioactivity data?

Contradictions may arise from polymorphic forms or solvent-dependent aggregation. Use Differential Scanning Calorimetry (DSC) to identify polymorphs. Solubility studies in PBS (pH 7.4) and DMSO should correlate with cellular uptake assays (LC-MS/MS quantification). Adjust propoxy or pyrrolidinone substituents to balance hydrophobicity .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

Systematically modify:

- Pyrrolidinone moiety : Replace with piperidinone or morpholine to alter steric/electronic effects.

- Propoxy chain : Vary alkyl length (ethoxy vs. butoxy) to modulate membrane permeability.

- Sulfonamide substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity. Test derivatives in parallel via high-throughput screening (HTS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.